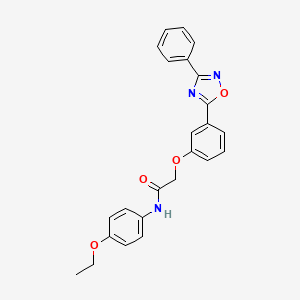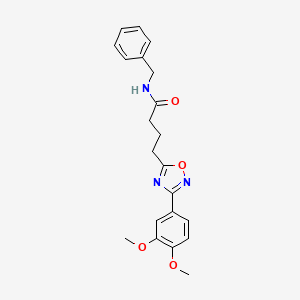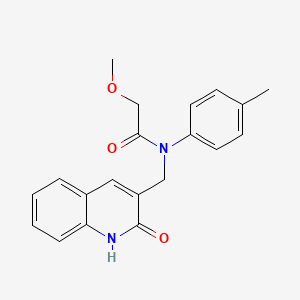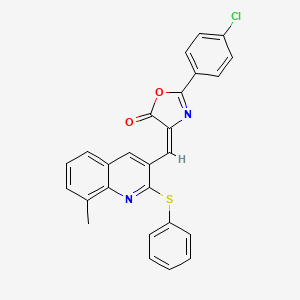
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, commonly known as NPDO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPDO is an oxadiazole derivative that has been synthesized through various methods, and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of NPDO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. NPDO has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
NPDO has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, NPDO has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. NPDO has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NPDO is its potency. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for scientific research. However, one of the limitations of NPDO is its toxicity. NPDO has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on NPDO. One area of research is the development of new drugs based on the structure of NPDO. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of NPDO. Further research is needed to fully understand how NPDO interacts with enzymes and receptors in the body. Finally, there is a need for research on the toxicology of NPDO. Further studies are needed to determine the potential risks associated with the use of NPDO in scientific research.
Méthodes De Synthèse
The synthesis of NPDO is a complex process that involves multiple steps. One of the most common methods for synthesizing NPDO is through the reaction of 4-(piperidin-1-yl)benzaldehyde with 4-cyanopyridine in the presence of hydrazine hydrate. The resulting product is then subjected to a nitration reaction, followed by an oxidation reaction to yield NPDO.
Applications De Recherche Scientifique
NPDO has been extensively studied for its potential applications in scientific research. One of the most notable applications of NPDO is in the development of new drugs. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)18-20-17(21-26-18)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKMXLVQPXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)



